Buckminsterfullerene

描述

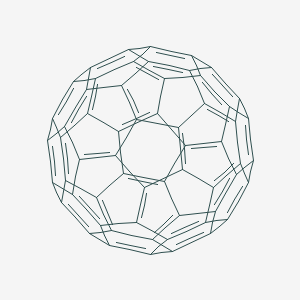

Buckminsterfullerene, also known as C60, is a type of fullerene with the formula C60. It has a cage-like fused-ring structure made of twenty hexagons and twelve pentagons, resembling a soccer ball. Each of its sixty carbon atoms is bonded to three neighboring carbon atoms. This compound was discovered in 1985 by scientists Harold Kroto, Richard Smalley, and Robert Curl, who were awarded the Nobel Prize in Chemistry in 1996 for their discovery .

作用机制

Target of Action

Buckminsterfullerene, also known as C60, is a unique molecule that interacts with various targets due to its unique structure and physicochemical properties . It is characterized as a “free radical sponge” with an antioxidant efficacy several hundred-fold higher than conventional antioxidants . It has been extensively explored in biomedical research, including orthopedic research for the treatment of cartilage degeneration, bone destruction, intervertebral disc degeneration, and more .

Mode of Action

C60 interacts with its targets primarily through its strong electron-attracting ability . This ability allows it to act as a powerful antioxidant, neutralizing harmful free radicals in the body . Moreover, the C60 core can be coupled with functional groups presenting new biological and pharmacological activities .

Biochemical Pathways

The exact biochemical pathways affected by C60 are still under investigation. Its antioxidant properties suggest that it may play a role in pathways involving oxidative stress and inflammation . Furthermore, C60 has been shown to have a direct impact on tumor vasculature in hepatoma models .

Pharmacokinetics

It is known that c60 is soluble in organic solvents, which may influence its bioavailability .

Result of Action

The primary result of C60’s action is its potent antioxidant effect, which can neutralize harmful free radicals in the body . This can potentially protect cells from oxidative damage, which is implicated in various diseases, including cancer .

Action Environment

The action, efficacy, and stability of C60 can be influenced by various environmental factors. For instance, its solubility in organic solvents can affect its bioavailability and thus its efficacy . Moreover, the presence of functional groups can modify its properties and influence its stability .

准备方法

Synthetic Routes and Reaction Conditions: Buckminsterfullerene is typically synthesized using methods such as laser ablation, electric arc discharge, and combustion. The most common method involves creating an electric arc between two graphite electrodes in an inert atmosphere, which vaporizes the carbon into a plasma that then cools into soot containing fullerenes .

Industrial Production Methods: Industrial production of this compound involves the electric arc method, where a large electric current is passed between graphite electrodes in an inert atmosphere, producing fullerene-rich soot. The soot is then dissolved in a hydrocarbon solvent and separated by chromatography to isolate the fullerenes .

化学反应分析

Types of Reactions: Buckminsterfullerene undergoes various chemical reactions, including hydrogenation, bromination, hydroxylation, and reactions with free radicals. It can also be reduced electrochemically to form fulleride ions .

Common Reagents and Conditions:

Hydrogenation: Uses hydrogen gas under high pressure.

Bromination: Uses bromine in a suitable solvent.

Hydroxylation: Uses hydroxyl radicals or hydroxide ions.

Free Radical Reactions: Involves reagents like disulfides under irradiation

Major Products:

Hydrogenation: Produces polyhydrofullerenes.

Bromination: Produces brominated fullerenes.

Hydroxylation: Produces hydroxylated fullerenes.

Free Radical Reactions: Produces radical adducts

科学研究应用

Buckminsterfullerene has a wide range of applications in various fields:

Chemistry: Used as a superconductor and in the development of new materials.

Biology and Medicine: Investigated for drug delivery systems, antiviral agents, and targeted cancer therapies due to its ability to suppress the HIV virus and other properties .

Industry: Used in lubricants, catalysts, and hydrogen storage systems

相似化合物的比较

C70 Fullerene: Another fullerene with a similar structure but elongated, containing seventy carbon atoms.

Carbon Nanotubes: Cylindrical fullerenes with unique mechanical and electrical properties.

Graphene: A single layer of carbon atoms arranged in a hexagonal lattice

Uniqueness: Buckminsterfullerene is unique due to its spherical shape, high symmetry, and ability to form stable radical species. It is the most common and well-studied fullerene, often found in soot and used as a model for studying other fullerenes .

生物活性

Buckminsterfullerene, commonly known as C60 or "buckyballs," is a spherical molecule composed of 60 carbon atoms arranged in a structure resembling a soccer ball. Its unique properties have led to extensive research in various fields, particularly in medicine and biology. This article explores the biological activity of this compound, focusing on its antioxidant, antiviral, anticancer, and neuroprotective properties, supported by case studies and research findings.

Antioxidant Activity

This compound exhibits remarkable antioxidant properties due to its ability to scavenge free radicals. The structure of C60 allows it to react with reactive oxygen species (ROS) without being consumed in the process, making it an efficient radical sponge.

Key Findings:

- Radical Scavenging: C60 can react with up to 34 methyl radicals, demonstrating its catalytic nature in quenching free radicals. This property is crucial for protecting cells from oxidative stress and damage caused by ROS .

- Cell Protection: Studies have shown that fullerene derivatives can protect various cell types (e.g., neuronal and hepatoma cells) from toxin-induced apoptosis by maintaining mitochondrial membrane potential .

Table 1: Antioxidant Properties of C60 Derivatives

Antiviral Activity

Research indicates that this compound and its derivatives possess significant antiviral effects, particularly against HIV and hepatitis C virus.

Key Findings:

- Mechanism of Action: Fullerene derivatives can fit into the active sites of viral proteases, effectively inhibiting viral replication .

- Efficacy Against HIV: Studies have demonstrated that certain fullerene derivatives exhibit potent activity against HIV-1 and HIV-2 by disrupting their replication processes .

Table 2: Antiviral Efficacy of Fullerene Derivatives

| Derivative | Virus Targeted | Efficacy | Reference |

|---|---|---|---|

| Fulleropyrrolidines | HIV-1, HIV-2 | High | Marchesan et al. (2005) |

| Cationic Fullerenes | Hepatitis C | Moderate | Lotharius et al. (1999) |

Anticancer Activity

This compound has shown potential as an anticancer agent through various mechanisms, including immunomodulation and direct cytotoxic effects on tumor cells.

Key Findings:

- Tumor Growth Inhibition: Fullerene derivatives have been reported to reprogram tumor-associated macrophages (TAMs) to a more immune-active state, enhancing the infiltration of cytotoxic T lymphocytes (CTLs) in tumors .

- Immunogenic Response: Certain fullerene derivatives can induce specific IgG antibodies in immunized mice, suggesting a potential for vaccine development .

Table 3: Anticancer Mechanisms of Fullerene Derivatives

Neuroprotective Activity

The neuroprotective effects of this compound are attributed to its ability to mitigate oxidative stress and prevent neuronal cell death.

Key Findings:

- Protection Against Neurodegeneration: Research indicates that C60 can prevent oxidative injuries in brain tissues associated with neurodegenerative disorders .

- Mechanism of Action: By scavenging free radicals and maintaining cellular redox balance, fullerenes can protect neurons from apoptosis induced by various stressors .

属性

IUPAC Name |

(C60-Ih)[5,6]fullerene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWRBQBLMFGWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60 | |

| Record name | Buckminsterfullerene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Buckminsterfullerene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157697-67-1, 147045-79-2, 157697-66-0 | |

| Record name | [5,6]Fullerene-C60-Ih, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147045-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4031772 | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [Alfa Aesar MSDS] | |

| Record name | Buckminsterfullerene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99685-96-8 | |

| Record name | Fullerene-C60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99685-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buckminsterfullerene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099685968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fullerene C60 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCKMINSTERFULLERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9U26B839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。